![molecular formula C16H14N2O3S B2773358 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 685549-79-5](/img/structure/B2773358.png)
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
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Overview
Description
“2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid” is a chemical compound with the empirical formula C16H14N2O3S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 314.36 . The SMILES string representation of its structure isO=C1C(C(C2=CC=CC=C2)=C3C)=C(S3)N=CN1C(C)C(O)=O
. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C16H14N2O3S and its molecular weight is 314.36 .Scientific Research Applications
Supramolecular Chemistry and Sensors
The compound’s unique structure makes it an interesting candidate for supramolecular chemistry. Researchers have explored its ability to form supramolecular assemblies and act as a sensor. By chelating metal ions or interacting with other molecules, it could find applications in materials science and sensor development .
Synthetic Chemistry and Medicinal Chemistry
Beyond its biological activities, this compound serves as a valuable synthetic intermediate. Medicinal chemists use it as a building block to create derivatives with enhanced properties. Modifications to the phenyl or thienopyrimidine moieties can lead to compounds with improved solubility, bioavailability, or target specificity.
Safety and Hazards
properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUETDTVPYQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid |
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